molecular formula C13H10BrNO3S2 B13358125 2-(5-Bromothiophen-2-yl)-2-oxoethyl 2-(methylthio)nicotinate

2-(5-Bromothiophen-2-yl)-2-oxoethyl 2-(methylthio)nicotinate

Cat. No.: B13358125
M. Wt: 372.3 g/mol
InChI Key: HSEWHWYBHCYBKO-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-2-yl)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that features a brominated thiophene ring and a nicotinate ester

Preparation Methods

The synthesis of 2-(5-Bromothiophen-2-yl)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps. One common method includes the bromination of thiophene derivatives followed by esterification with nicotinic acid derivatives. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Chemical Reactions Analysis

2-(5-Bromothiophen-2-yl)-2-oxoethyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-2-yl)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The brominated thiophene ring can participate in π-π interactions, while the nicotinate ester can engage in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include:

2-(5-Bromothiophen-2-yl)-2-oxoethyl 2-(methylthio)nicotinate stands out due to its unique combination of a brominated thiophene ring and a nicotinate ester, which provides distinct chemical and biological properties.

Properties

Molecular Formula

C13H10BrNO3S2

Molecular Weight

372.3 g/mol

IUPAC Name

[2-(5-bromothiophen-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C13H10BrNO3S2/c1-19-12-8(3-2-6-15-12)13(17)18-7-9(16)10-4-5-11(14)20-10/h2-6H,7H2,1H3

InChI Key

HSEWHWYBHCYBKO-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)C2=CC=C(S2)Br

Origin of Product

United States

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